Ribose-5-phosphate

説明

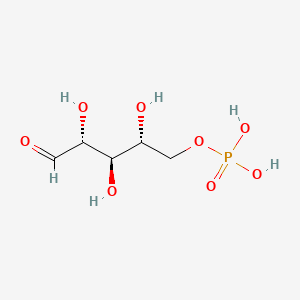

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897600 | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-28-1, 3615-55-2, 4151-19-3 | |

| Record name | Ribose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose 5-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribose-5-phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose-5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribose 5-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Intermediary Metabolic Pathways of Ribose 5 Phosphate

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as a Primary Source

The pentose phosphate pathway is a major metabolic route that runs parallel to glycolysis, responsible for generating NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. wikipedia.org This pathway is divided into two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.org While the oxidative phase is unidirectional, the non-oxidative phase consists of a series of reversible reactions. nih.gov

Oxidative Phase Contribution to Ribulose-5-Phosphate Generation

Glucose 6-phosphate + 2 NADP⁺ + H₂O → ribulose 5-phosphate + 2 NADPH + 2 H⁺ + CO₂ wikipedia.org

Non-Oxidative Phase: Isomerization to this compound

The non-oxidative phase of the pentose phosphate pathway is characterized by a series of reversible sugar phosphate interconversions. libretexts.org A key function of this phase is the conversion of ribulose-5-phosphate, the product of the oxidative phase, into this compound, the direct precursor for nucleotide synthesis. taylorandfrancis.com This phase allows the cell to adapt its metabolic output based on its specific needs for pentoses and NADPH. microbenotes.com

The crucial isomerization of the ketopentose ribulose-5-phosphate to the aldopentose this compound is catalyzed by the enzyme this compound isomerase (RPI). diseaseandmedicationawareness.com This enzyme plays a pivotal role in the pentose phosphate pathway by directly producing the R5P required for the biosynthesis of nucleotides and nucleic acids. nih.gov RPI exists in two distinct, structurally unrelated forms, RpiA and RpiB, which catalyze the same reaction. proteopedia.orgresearchgate.net Most organisms possess one or both of these isomerases. proteopedia.org The reaction proceeds through an enediol intermediate. taylorandfrancis.com

In addition to the isomerization of ribulose-5-phosphate to this compound, the non-oxidative phase also involves the epimerization of ribulose-5-phosphate to another pentose phosphate, xylulose-5-phosphate (Xu5P), a reaction catalyzed by ribulose-5-phosphate 3-epimerase. wikipedia.org The enzymes transketolase and transaldolase then utilize this compound and xylulose-5-phosphate to interconvert these five-carbon sugars into intermediates of the glycolytic pathway, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov These reversible reactions allow for the flexible production of R5P from glycolytic intermediates, independent of the oxidative phase of the PPP, should the cell's demand for nucleotide precursors outweigh its need for NADPH. nih.gov

Dynamic Interplay and Metabolic Flux with Glycolysis and Gluconeogenesis

The pentose phosphate pathway and glycolysis are intricately connected, with the non-oxidative phase of the PPP serving as a direct bridge between the two pathways. aklectures.com The metabolic flux between these pathways is dynamic and responsive to the cell's metabolic requirements. nih.gov When the demand for NADPH is high, intermediates from the non-oxidative phase, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be converted back into glucose-6-phosphate to fuel the oxidative phase of the PPP. aklectures.com Conversely, if the primary need is for nucleotide synthesis, these glycolytic intermediates can be channeled into the non-oxidative PPP to generate this compound. nih.gov This bidirectional flow allows for a sensitive regulation of cellular metabolism, ensuring an appropriate balance between energy production, reductive biosynthesis, and the synthesis of nucleotide precursors. oup.com Under conditions of oxidative stress, a significant rerouting of glucose flux into the oxidative PPP is observed to increase NADPH production for antioxidant defense. nih.govresearchgate.net

Alternative and Non-Canonical this compound Biosynthetic Routes

While the pentose phosphate pathway is the primary route for this compound biosynthesis in most organisms, some alternative or non-canonical pathways have been identified, particularly in archaea. nih.gov In some of these organisms, the classical oxidative PPP may be absent or incomplete. nih.gov One such alternative is the ribulose monophosphate (RuMP) pathway, which can operate in reverse to generate pentose phosphates. nih.gov In this pathway, formaldehyde (B43269) condenses with ribulose-5-phosphate to form 3-hexulose-6-phosphate, which is then isomerized to fructose-6-phosphate. nih.gov The reversal of these steps provides a mechanism for the synthesis of this compound. nih.gov This highlights the metabolic diversity across different domains of life for the production of this essential biosynthetic precursor.

Ribulose Monophosphate Pathway in Specific Organisms (e.g., Archaea)

In certain archaea, the biosynthesis of this compound (R5P) deviates from the canonical pentose phosphate pathway (PPP) and instead utilizes a reversed version of the Ribulose Monophosphate (RuMP) pathway. nih.govnih.gov This adaptation is particularly evident in organisms that possess an incomplete or absent classical PPP. nih.gov Genomic and biochemical analyses have revealed that species such as the hyperthermophilic archaeon Thermococcus kodakaraensis rely on this reverse pathway for the synthesis of Ru5P, a direct precursor to R5P. nih.govuu.se

The key enzymes governing this pathway are 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI). nih.gov In the forward direction, commonly found in methylotrophic bacteria, these enzymes are responsible for formaldehyde fixation. nih.gov However, in archaea like T. kodakaraensis, they catalyze the reverse reactions. nih.gov The process begins with the conversion of fructose-6-phosphate, which is cleaved by the fused HPS-PHI enzyme to generate ribulose-5-phosphate and formaldehyde. uu.seijarbs.com The resulting ribulose-5-phosphate is then isomerized to this compound. nih.gov

Genetic studies in T. kodakaraensis have demonstrated the essentiality of this pathway for R5P biosynthesis. Deletion of the gene encoding the HPS-PHI fused protein resulted in an inability to grow in minimal medium, a phenotype that could be rescued by the addition of nucleosides, confirming the role of this pathway in producing the necessary precursors for nucleotide synthesis. nih.govuu.se In some archaeal species, such as Pyrococcus horikoshii, the HPS and PHI enzymes are also fused into a single polypeptide that is constitutively expressed, suggesting its fundamental role in the organism's general metabolism rather than just formaldehyde detoxification. nih.govijarbs.com This reverse RuMP pathway represents a significant metabolic adaptation for pentose synthesis in organisms lacking a conventional non-oxidative PPP. nih.gov

Non-Enzymatic Formation Mechanisms of this compound

This compound can be formed through non-enzymatic reactions under conditions that may have been present on the prebiotic Earth. medtigo.com Research has demonstrated the conversion of 6-phosphogluconate to R5P in the absence of enzymes. This reaction has been observed to occur in a 50 mM phosphate solution at a pH of 5 and a temperature of 70°C. medtigo.com

The efficiency of this non-enzymatic synthesis is notably accelerated by the presence of certain catalysts. Specifically, the formation of R5P from 6-phosphogluconate is enhanced by the presence of cysteine and ferrous iron (Fe(II)). medtigo.com These molecules are thought to facilitate the necessary chemical transformations, providing a potential pathway for the prebiotic synthesis of crucial biological building blocks like R5P, which is a precursor for nucleotides. medtigo.com

Enzymatic Systems Governing this compound Homeostasis

Characterization of this compound Isomerases (RpiA and RpiB)

This compound isomerase (Rpi) is a crucial enzyme that catalyzes the reversible interconversion of this compound (R5P) and ribulose-5-phosphate (Ru5P). researchgate.netuniprot.org This reaction is a key step in the pentose phosphate pathway, balancing the production of nucleotide precursors and intermediates for glycolysis. researchgate.net There are two distinct and evolutionarily unrelated isoforms of this enzyme, RpiA and RpiB, which catalyze the same reaction but differ in their structure and catalytic mechanisms. researchgate.netwikipedia.org

Structural and Functional Distinctions of Isoforms

RpiA and RpiB exhibit no significant sequence or structural homology. researchgate.netnih.gov RpiA is the more widespread isoform, found in all kingdoms of life, including bacteria, plants, and animals. nih.gov In contrast, RpiB is primarily found in some bacteria and pathogenic eukaryotes. nih.gov

Structurally, RpiA from Escherichia coli is a homodimer, with each subunit contributing all the necessary residues for its active site. taylorandfrancis.com Other RpiA enzymes, such as the one from Pyrococcus horikoshii, can form tetramers by the association of two such dimers. taylorandfrancis.com The RpiA subunit typically adopts an α/β fold. taylorandfrancis.com

RpiB also functions as a dimer, but its active site is formed at the interface between the two subunits, meaning residues from both subunits contribute to a single catalytic site. nih.gov The RpiB structure is characterized by a Rossmann-type αβα-sandwich fold. nih.gov

| Feature | RpiA | RpiB |

| Distribution | Ubiquitous (bacteria, archaea, eukaryotes) nih.gov | Primarily bacteria and some pathogenic eukaryotes nih.gov |

| Quaternary Structure | Typically homodimer or homotetramer researchgate.nettaylorandfrancis.com | Dimer nih.gov |

| Active Site Location | Within a single subunit nih.gov | At the interface between two subunits nih.gov |

| Fold | α/β fold taylorandfrancis.com | Rossmann-type αβα-sandwich fold nih.gov |

Kinetic Parameters and Catalytic Mechanisms

The catalytic mechanisms of RpiA and RpiB are distinct. RpiA is proposed to utilize an enediol intermediate mechanism. researchgate.net For the spinach RpiA, site-directed mutagenesis studies have suggested that an aspartate residue acts as a general base in the isomerization process. researchgate.net The reaction involves the opening of the furanose ring of R5P, followed by proton abstraction to form a high-energy enediolate intermediate, and subsequent protonation to yield Ru5P. medtigo.comresearchgate.net

The mechanism for RpiB from E. coli is thought to involve a concerted acid-base catalysis. nih.gov It is proposed that a cysteine residue, activated by a nearby aspartate, acts as the catalytic base to deprotonate the C2 of R5P, leading to the formation of an enediolate intermediate. nih.gov A threonine residue may then act as a proton relay. nih.gov The ring opening of the substrate is facilitated by histidine residues. nih.gov

The kinetic parameters for these enzymes vary depending on the source organism.

| Enzyme Isoform | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| RpiA | Escherichia coli | This compound | 3.1 nih.gov | 2100 nih.gov | 6.8 x 10⁵ nih.gov |

| RpiB | Escherichia coli | This compound | 1.23 nih.gov | 69 nih.gov | 5.6 x 10⁴ nih.gov |

| RpiB | Curtobacterium flaccumfaciens | D-allulose | 320 | 4769 | 1.49 x 10⁴ |

Phosphoribosyl Pyrophosphate Synthetase (PRPS) and its Isoforms (PRPS1, PRPS2, PRPS3)

Phosphoribosyl pyrophosphate synthetase (PRPS) is a key enzyme that catalyzes the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) from this compound and ATP. PRPP is an essential precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis. In humans, there are three known isoforms of PRPS: PRPS1, PRPS2, and PRPS3 (also known as PRPS1L1).

PRPS1 is encoded by the PRPS1 gene located on the X-chromosome. It is a ubiquitously expressed isoform and is considered the major contributor to PRPP synthesis in most human tissues. The activity of PRPS1 is subject to allosteric feedback inhibition by purine nucleotides such as ADP and GDP, which helps to regulate the production of PRPP according to the cell's metabolic needs. Mutations in the PRPS1 gene can lead to either a loss-of-function, causing disorders like Arts syndrome and Charcot-Marie-Tooth disease, or a gain-of-function, resulting in PRPS1 superactivity, which leads to an overproduction of purines.

PRPS2 is also encoded by a gene on the X-chromosome. It shares approximately 95% amino acid identity with PRPS1. While also widely expressed, PRPS2 exhibits distinct regulatory properties. It is notably more resistant to the allosteric feedback inhibition by ADP and GDP that characterizes PRPS1. This resistance may allow for sustained PRPP production even in the presence of high nucleotide levels, a feature that is thought to be advantageous for rapidly proliferating cancer cells. The translational upregulation of PRPS2, but not PRPS1, has been observed in response to oncogenic signals.

PRPS3 , also designated as PRPS1L1, is encoded by an intronless gene on chromosome 7. Unlike the other two isoforms, the expression of PRPS3 is highly tissue-specific, being predominantly found in the testis. The protein is highly homologous to PRPS1 and PRPS2 and is believed to catalyze the same reaction, likely playing a specialized role in spermatogenesis. An interesting feature of the PRPS1L1 gene is that its translation is initiated from a non-AUG (ACG) start codon.

| Feature | PRPS1 | PRPS2 | PRPS3 (PRPS1L1) |

| Gene Locus | X-chromosome (Xq22.3) | X-chromosome (Xp22.2) | Chromosome 7 (7p21.1) |

| Tissue Expression | Ubiquitous | Widely expressed | Testis-specific |

| Allosteric Regulation | Inhibited by ADP and GDP | Largely resistant to ADP/GDP feedback inhibition | Not fully characterized, but presumed similar to PRPS1/2 |

| Clinical Significance | Mutations linked to Arts syndrome, CMTX5, and PRPS superactivity | Implicated in cancer progression | Associated with spermatogenesis |

Ancillary Enzymes in this compound Metabolism (e.g., Transketolase, Transaldolase, Ribulose-5-phosphate 3-epimerase)

The metabolism of this compound is intricately linked to a series of reversible reactions, primarily within the non-oxidative phase of the pentose phosphate pathway (PPP). libretexts.org These reactions are catalyzed by a suite of ancillary enzymes that facilitate the interconversion of various sugar phosphates, thereby connecting the PPP with glycolysis. wikipedia.orgebi.ac.uk This network ensures that the cell's needs for nucleotide precursors, aromatic amino acids, and glycolytic intermediates are met by adapting the flow of carbon skeletons. libretexts.orgnih.gov Key enzymes in this process include transketolase, transaldolase, and ribulose-5-phosphate 3-epimerase, which together orchestrate the conversion of five-carbon sugars into three, four, six, and seven-carbon sugar phosphates. libretexts.orgnih.gov

Transketolase (TKT)

Transketolase is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway. researchgate.netnih.gov It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. researchgate.netaklectures.com This function is crucial for linking the PPP with glycolysis by rearranging sugar phosphate intermediates. wikipedia.org The activity of transketolase requires the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) and a divalent cation like calcium. wikipedia.org

Transketolase participates in two key reactions within the non-oxidative PPP:

The transfer of a two-carbon unit from xylulose-5-phosphate to this compound, which produces the seven-carbon sugar sedoheptulose-7-phosphate and the three-carbon glyceraldehyde-3-phosphate. wikipedia.orgresearchgate.net

The transfer of a two-carbon unit from another molecule of xylulose-5-phosphate to the four-carbon erythrose-4-phosphate, yielding the six-carbon fructose-6-phosphate and another molecule of glyceraldehyde-3-phosphate. libretexts.orgwikipedia.org

Through these reactions, transketolase plays an essential role in generating precursors for nucleic acid synthesis (via this compound) and for the synthesis of aromatic amino acids (via erythrose-4-phosphate). libretexts.orgresearchgate.net It also allows excess pentose phosphates to be channeled back into the glycolytic pathway. wikipedia.org

Transaldolase (TAL)

Transaldolase is another key enzyme of the non-oxidative pentose phosphate pathway that works in concert with transketolase. ebi.ac.ukwikipedia.org It catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, such as sedoheptulose-7-phosphate, to an aldose acceptor, like glyceraldehyde-3-phosphate. nih.govnih.gov This reaction yields erythrose-4-phosphate and fructose-6-phosphate. nih.gov

Unlike transketolase, transaldolase does not require a thiamine diphosphate cofactor. nih.gov Instead, its catalytic mechanism involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the ketose substrate. wikipedia.orgnih.gov This mechanism facilitates the cleavage and transfer of the three-carbon unit. wikipedia.org By generating fructose-6-phosphate, transaldolase provides a direct link between the pentose phosphate pathway and glycolysis. ebi.ac.ukwikipedia.org

Ribulose-5-phosphate 3-epimerase (RPE)

Ribulose-5-phosphate 3-epimerase, also known as phosphopentose epimerase, is an isomerase that catalyzes the reversible interconversion of D-ribulose-5-phosphate and D-xylulose-5-phosphate. wikipedia.orguniprot.org This reaction is a critical step in the non-oxidative PPP because it produces the xylulose-5-phosphate required as a substrate for the transketolase enzyme. libretexts.orgwikipedia.org

Interactive Data Table: Summary of Ancillary Enzymes in this compound Metabolism

| Enzyme | Abbreviation | EC Number | Catalyzed Reaction | Cofactor/Key Mechanism |

| Transketolase | TKT | 2.2.1.1 | Transfers a 2-carbon ketol unit (e.g., Xylulose-5-P + Ribose-5-P ⇌ Sedoheptulose-7-P + Glyceraldehyde-3-P) | Thiamine diphosphate (ThDP) |

| Transaldolase | TAL | 2.2.1.2 | Transfers a 3-carbon dihydroxyacetone unit (e.g., Sedoheptulose-7-P + Glyceraldehyde-3-P ⇌ Erythrose-4-P + Fructose-6-P) | Schiff base intermediate |

| Ribulose-5-phosphate 3-epimerase | RPE | 5.1.3.1 | Epimerizes C3 of Ribulose-5-phosphate (D-Ribulose-5-P ⇌ D-Xylulose-5-P) | 2,3-enediolate intermediate |

Fundamental Biological Functions and Contribution to Cellular Homeostasis

Precursor Role in Nucleotide and Nucleic Acid Biosynthesis

The synthesis of nucleotides, the fundamental building blocks of DNA and RNA, is critically dependent on the availability of R5P. libretexts.orgnumberanalytics.com R5P is first converted into its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by the enzyme PRPP synthetase. libretexts.orgvt.edu PRPP subsequently provides the ribose-phosphate backbone for the assembly of both purine (B94841) and pyrimidine (B1678525) nucleotides. libretexts.orgnews-medical.net

The de novo synthesis of purine nucleotides, which include adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), commences with R5P. pixorize.comnih.gov In this pathway, the purine ring is assembled piece by piece directly onto the ribose-5-phosphate scaffold provided by PRPP. news-medical.netcolumbia.edu The initial committed step involves the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. news-medical.net The intracellular concentration of R5P has been shown to be a significant determinant of the rate of de novo purine synthesis. nih.gov Studies have demonstrated that a reduction in R5P levels leads to a decrease in both PRPP concentration and the rate of purine synthesis. nih.gov Conversely, an increase in R5P availability can stimulate this pathway. nih.gov

| Key Components in De Novo Purine Synthesis Initiation | |

| Starting Precursor | This compound (R5P) |

| Activated Form | 5-phosphoribosyl-1-pyrophosphate (PRPP) |

| Key Enzyme for Activation | PRPP synthetase |

| First Committed Step Product | 5-phosphoribosylamine |

| Key Regulatory Enzyme | Glutamine phosphoribosyl pyrophosphate amidotransferase |

In addition to de novo synthesis, cells can recycle pre-existing purine bases from the breakdown of nucleic acids through the purine salvage pathway. pixorize.com This pathway is a more energy-efficient method of generating nucleotides. R5P, in the form of PRPP, is also a critical substrate for this process. wikipedia.orgresearchgate.net Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the transfer of the phosphoribosyl group from PRPP to the free purine bases (hypoxanthine, guanine, and adenine) to form the corresponding nucleotides (IMP, GMP, and AMP). researchgate.net This salvage mechanism is crucial for tissues with high energy demands or limited de novo synthesis capacity. researchgate.net

The synthesis of pyrimidine nucleotides, such as uridine (B1682114) monophosphate (UMP) and cytidine (B196190) monophosphate (CMP), also relies on R5P. wikipedia.orgdavuniversity.org In contrast to purine synthesis, the pyrimidine ring is first assembled as orotate (B1227488) before being attached to the ribose-phosphate moiety. libretexts.orgpeoi.net The ribose-phosphate donor for this reaction is PRPP. wikipedia.orglibretexts.org The enzyme orotate phosphoribosyltransferase catalyzes the condensation of orotate with PRPP to form orotidine-5'-monophosphate (OMP), a precursor to other pyrimidine nucleotides. wikipedia.orgdavuniversity.org

| Key Steps in Pyrimidine Nucleotide Biosynthesis | |

| Precursor Ring Structure | Orotate |

| Ribose-Phosphate Donor | 5-phosphoribosyl-1-pyrophosphate (PRPP) |

| Key Enzyme | Orotate phosphoribosyltransferase |

| Initial Nucleotide Product | Orotidine-5'-monophosphate (OMP) |

As the direct precursor to both purine and pyrimidine nucleotides, R5P is fundamentally essential for the synthesis and replication of DNA and RNA. libretexts.orgkhanacademy.org The availability of R5P directly influences the cellular pool of nucleotides required for these processes. creative-proteomics.comdroracle.ai Rapidly dividing cells, such as those found in cancerous tissues, exhibit an increased demand for nucleotides and consequently show upregulated production of R5P. wikipedia.org The ribose sugar in RNA is derived directly from the ribose moiety of the ribonucleotides synthesized from R5P. ontosight.ai For DNA synthesis, the ribonucleotides are converted to deoxyribonucleotides by the enzyme ribonucleotide reductase, a process that occurs after the initial synthesis of the ribonucleotide. libretexts.org

Involvement in Cofactor Synthesis (e.g., ATP, GTP, NAD, FAD, Coenzyme A)

The central role of R5P extends beyond nucleotide synthesis to the production of several vital cofactors that are structurally related to nucleotides. wikipedia.orgpeoi.net These cofactors are indispensable for a vast array of metabolic reactions.

Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP): As the primary energy currency of the cell, ATP is a nucleotide derivative. Its synthesis, and that of GTP, is directly dependent on the availability of their precursor ribonucleotides, AMP and GMP, which are synthesized from R5P. researchgate.netmdpi.com

Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): These coenzymes are crucial electron carriers in cellular respiration. slideshare.net Their structures incorporate an adenosine diphosphate (B83284) (ADP) moiety, which is derived from ATP, and therefore, its synthesis is linked to the R5P pool. ontosight.ai

Coenzyme A (CoA): This essential cofactor in fatty acid metabolism and the citric acid cycle contains an ADP derivative in its structure, linking its synthesis back to the availability of R5P-derived ATP. wikipedia.org

| Cofactor | Precursor Nucleotide Derived from R5P |

| ATP | AMP |

| GTP | GMP |

| NAD | ATP |

| FAD | ATP |

| Coenzyme A | ATP |

Contribution to Cellular Redox Balance and Antioxidant Defense

R5P plays a critical, albeit indirect, role in maintaining cellular redox balance and protecting against oxidative stress. numberanalytics.commedtigo.com This function is primarily mediated through the pentose (B10789219) phosphate (B84403) pathway, which generates R5P. creative-proteomics.com The oxidative phase of the PPP leads to the production of nicotinamide adenine dinucleotide phosphate (NADPH) from NADP+. creative-proteomics.comcreative-proteomics.com

NADPH is a potent reducing agent that is essential for a variety of antioxidant defense mechanisms. creative-proteomics.comlibretexts.org It is the primary electron donor for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by the enzyme glutathione reductase. medtigo.com GSH is a major cellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes. numberanalytics.com By providing the substrate for NADPH production, the metabolic flux towards R5P is intricately linked to the cell's capacity to mitigate oxidative damage and maintain a reduced intracellular environment. medtigo.comontosight.ai

Indirect Link via NADPH Production in the PPP

This compound (R5P) is a key product of the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. wikipedia.orgwikipedia.org The PPP is divided into two distinct phases: the oxidative and the non-oxidative phase. wikipedia.orgcreative-proteomics.com The primary role of the oxidative phase is the production of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) from the conversion of glucose-6-phosphate into ribulose-5-phosphate. wikipedia.orgcreative-proteomics.com This phase is a crucial source of NADPH, which serves as a vital reducing agent for various biosynthetic reactions and antioxidant defenses. creative-proteomics.comnih.gov

Support of Mitochondrial Antioxidant Defenses

The NADPH generated by the pentose phosphate pathway plays a fundamental role in cellular antioxidant defense, including within the mitochondria. nih.govmedtigo.com Although the PPP is a cytosolic pathway, the NADPH it produces is essential for maintaining the mitochondrial pool of antioxidants. medtigo.com NADPH serves as the primary electron donor for the regeneration of reduced glutathione (GSH) from its oxidized state (GSSG), a reaction catalyzed by glutathione reductase. creative-proteomics.commdpi.com GSH is a critical antioxidant that neutralizes reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cellular components from oxidative damage. creative-proteomics.cometsu.edu

Role in Anabolic Processes and Cellular Proliferation

Support for Fatty Acid and Steroid Synthesis

The pentose phosphate pathway is a vital source of reducing power for various anabolic (biosynthetic) processes. wikipedia.orgwikipedia.org The NADPH produced during the oxidative phase of the PPP is indispensable for the de novo synthesis of fatty acids and steroids, including cholesterol. nih.govwikipedia.org These biosynthetic reactions are reductive and require a constant supply of electrons, which NADPH provides. vaia.com

In tissues with high rates of fatty acid and steroid synthesis, such as the liver, adipose tissue, and adrenal glands, the PPP is highly active. creative-proteomics.comwikipedia.org For fatty acid synthesis, NADPH supplies the reducing equivalents needed to convert acetyl-CoA into long-chain fatty acids. vaia.comwikipedia.org Similarly, the synthesis of cholesterol and other steroids from acetyl-CoA involves multiple NADPH-dependent reduction steps. wikipedia.orgontosight.ai The metabolic link is clear: the oxidation of glucose-6-phosphate in the PPP not only leads to the eventual formation of this compound but also generates the NADPH required to fuel the production of essential lipids and hormones. taylorandfrancis.com

Maintenance of Cellular Growth and Division

This compound is a cornerstone of cellular proliferation and growth due to its role as the direct precursor for nucleotide synthesis. creative-proteomics.comcreative-proteomics.com Nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA, which must be synthesized for a cell to divide. ontosight.ai Rapidly proliferating cells, such as those in bone marrow, skin, and unfortunately, tumors, have a high demand for R5P to support continuous DNA replication and RNA synthesis. wikipedia.orgcreative-proteomics.com

The synthesis of both purine and pyrimidine nucleotides requires a ribose sugar backbone, which is provided by R5P. ontosight.ai R5P is first activated to phosphoribosyl pyrophosphate (PRPP), a key molecule for both de novo and salvage pathways of nucleotide biosynthesis. wikipedia.orgresearchgate.net In purine synthesis, the purine ring is constructed directly upon this PRPP scaffold. wikipedia.orgresearchgate.net The rate of the PPP, and therefore R5P production, is often upregulated in rapidly dividing cells to meet this heightened demand. wikipedia.orgmdpi.com Research has shown that the cell cycle machinery itself regulates R5P levels, ensuring that the building blocks for DNA are available during the S phase of the cell cycle. nih.gov This direct link makes R5P a critical metabolite for maintaining cellular growth and division. ontosight.ai

Connections to Amino Acid Biosynthesis Pathways (e.g., Histidine, Aromatic Amino Acids)

This compound and other intermediates of the pentose phosphate pathway serve as essential precursors for the biosynthesis of certain amino acids. The most direct link is in the synthesis of histidine, where R5P is a foundational molecule. wikipedia.org The biosynthesis of histidine begins with the condensation of ATP and phosphoribosyl pyrophosphate (PRPP), which is derived directly from R5P. bioone.orgwikipedia.org This makes the availability of R5P from the PPP a critical starting point for the entire histidine synthesis pathway in organisms that can produce it. wikipedia.org

Furthermore, the pentose phosphate pathway is connected to the synthesis of aromatic amino acids—tryptophan, phenylalanine, and tyrosine. The non-oxidative branch of the PPP produces erythrose-4-phosphate (E4P). wikipedia.org This four-carbon sugar, along with phosphoenolpyruvate (B93156) from glycolysis, is a key precursor for the shikimate pathway, which is the metabolic route for the synthesis of these aromatic amino acids in microorganisms and plants. scribd.com Therefore, by supplying these essential carbon skeletons, the PPP plays a crucial role in providing the building blocks for a wider range of proteins and other specialized metabolites. wikipedia.org

Regulatory Mechanisms Governing Ribose 5 Phosphate Metabolism

Transcriptional and Allosteric Control of Key Enzymes (e.g., G6PD, RPI, PRPS)

The rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), making it a primary point of regulation. oup.com The expression and activity of G6PD are tightly controlled to modulate the flow of glucose-6-phosphate into the PPP. oup.com Transcription factors such as NeuroD1 and HMGA1 can bind to the promoter region of the G6PD gene to regulate its expression. frontiersin.org Histone modifications, including acetylation and methylation, also play a role in the transcriptional control of G6PD. frontiersin.org Allosterically, G6PD activity is highly sensitive to the cellular ratio of NADP+ to NADPH. youtube.com A high NADP+/NADPH ratio, indicative of high demand for NADPH, stimulates G6PD activity, while a low ratio (high NADPH) is inhibitory. youtube.com This ensures that NADPH is produced only when needed for reductive biosynthesis and antioxidant defense. oup.comresearchgate.net

Ribose-5-phosphate isomerase (RPI), which interconverts this compound and ribulose-5-phosphate, is another key enzyme. wikipedia.org While less is known about its transcriptional regulation compared to G6PD, its activity is crucial for directing the flux towards either nucleotide synthesis (via R5P) or the non-oxidative branch of the PPP. wikipedia.orgmdpi.com Deregulation of RPIA has been linked to tumorigenesis in various tissues. mdpi.complos.org

Phosphoribosyl pyrophosphate (PRPP) synthetase (PRPS) catalyzes the conversion of R5P to PRPP, a critical precursor for nucleotide and some amino acid biosynthesis. wikipedia.orgnih.gov This enzyme is subject to complex allosteric regulation. wikipedia.org It is activated by inorganic phosphate (Pi) and allosterically inhibited by purine (B94841) ribonucleotides, particularly ADP and GDP. wikipedia.orgnih.gov This feedback inhibition ensures that the synthesis of PRPP is coupled to the cellular energy state and the availability of downstream products. wikipedia.org

| Enzyme | Transcriptional Regulators | Allosteric Activators | Allosteric Inhibitors |

| G6PD | NeuroD1, HMGA1, Histone modifications frontiersin.org | NADP+ youtube.com | NADPH youtube.com |

| RPI | - | - | - |

| PRPS | - | Phosphate (Pi) wikipedia.orgnih.gov | ADP, GDP wikipedia.orgnih.gov |

Hormonal and Nutritional Influences on Pathway Flux

The flux through the pentose phosphate pathway is significantly influenced by hormonal signals and the nutritional state of the organism. Insulin, a key anabolic hormone, has been shown to increase the activities of PPP enzymes. researchgate.netnih.gov This effect is particularly pronounced in tissues with high rates of fatty acid and steroid synthesis, such as the liver and adipose tissue, where the demand for NADPH is high. blogspot.com

Conversely, starvation leads to a decrease in the activities of most PPP enzymes. nih.gov This is part of a broader metabolic adaptation to conserve glucose. During periods of low nutrient availability, the emphasis shifts away from anabolic pathways that consume NADPH and R5P. Re-feeding, especially with a carbohydrate-rich diet, can restore and even overshoot the normal activities of these enzymes. nih.gov

The balance between NADPH and NADP+ can also influence hormonal conversions. For instance, the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol (B170435) are dependent on the availability of NADPH, highlighting a direct link between PPP activity and steroid hormone balance. blogspot.com

Post-Translational Modifications and Enzyme Activity Modulation (e.g., PKR phosphorylation of RPIA)

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity in response to cellular signals. frontiersin.orgabcam.comcusabio.com Several enzymes in the pentose phosphate pathway are known to be regulated by PTMs. For example, G6PD activity can be modulated by phosphorylation, acetylation, glycosylation, and glutarylation. frontiersin.orgresearchgate.net

A notable example of PTM in this pathway involves the RNA-dependent protein kinase (PKR). PKR, an interferon-induced enzyme, can phosphorylate this compound Isomerase A (RPIA). nih.govwikipedia.org Autophosphorylation of PKR is a key step in its activation, which is triggered by double-stranded RNA, often indicative of a viral infection. nih.govnih.gov Once activated, PKR can phosphorylate various substrates, including RPIA, potentially altering its activity and influencing the flux of this compound. nih.govwikipedia.org This suggests a mechanism for crosstalk between the antiviral response and cellular metabolism. The phosphorylation of RPIA by PKR may serve to modulate nucleotide availability for viral replication or to support the host cell's response to infection.

| Enzyme | Post-Translational Modification | Effect on Activity |

| G6PD | Phosphorylation, Acetylation, Glycosylation, Glutarylation frontiersin.orgresearchgate.net | Modulation of enzyme activity |

| RPIA | Phosphorylation by PKR nih.govwikipedia.org | Potential modulation of isomerase activity |

Integration with Cellular Signaling Pathways (e.g., PI3K/Akt, mTORC1)

The pentose phosphate pathway is tightly integrated with major cellular signaling networks that control cell growth, proliferation, and survival, such as the PI3K/Akt and mTORC1 pathways. oup.com The PI3K/Akt pathway, often activated by growth factors, can promote glucose uptake and flux through glycolysis. nih.govmdpi.com There is evidence that this pathway can also regulate G6PD, thereby channeling glucose into the PPP to support the biosynthetic needs of proliferating cells. oup.commdpi.com

The mTORC1 pathway, a central regulator of cell growth, is sensitive to nutrient availability, including amino acids and glucose. nih.gov When activated, mTORC1 promotes anabolic processes, including nucleotide and lipid synthesis. mdpi.com This requires an adequate supply of both R5P and NADPH, linking mTORC1 activity to the flux through the pentose phosphate pathway. oup.com mTORC1 can influence the expression of genes involved in metabolic pathways, and it is likely that it coordinates the activity of the PPP with other biosynthetic pathways to ensure a balanced supply of metabolic precursors. researchgate.net

Metabolic Adaptation under Stress Conditions (e.g., Oxidative Stress, Starvation)

The pentose phosphate pathway plays a crucial role in the cellular response to various stress conditions. Under oxidative stress, there is an increased demand for NADPH to regenerate reduced glutathione (B108866), a major cellular antioxidant. researchgate.netnih.gov This leads to an increased flux through the oxidative branch of the PPP, driven by the higher NADP+/NADPH ratio that activates G6PD. nih.gov The PPP, therefore, acts as a metabolic redox sensor, ramping up NADPH production to counteract oxidative damage. nih.gov

During starvation, the primary goal of metabolism shifts to energy production and the conservation of glucose. As a result, the flux through the anabolic PPP is generally reduced. nih.gov However, the pathway can still be active to provide NADPH for essential antioxidant defense. In Escherichia coli, it has been observed that during amino acid starvation, a condition known as the stringent response, metabolites of the pentose phosphate pathway, including sedoheptulose (B1238255) 7-phosphate and erythrose 4-phosphate, increase. nih.gov This suggests a rerouting of carbon flux to synthesize aromatic amino acids. nih.gov Furthermore, under conditions of phosphate starvation, levels of this compound are reduced. nih.gov

Implications in Cellular Dysfunction and Disease Pathogenesis Mechanistic Focus

Role in Cancer Metabolism and Tumorigenesis

In stark contrast to the deficiency seen in RPID, many cancer cells exhibit a significant upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). spandidos-publications.comoup.com This metabolic reprogramming is a hallmark of cancer and is crucial for supporting the high biosynthetic demands of rapid and uncontrolled cell growth. oup.comoaepublish.comsigmaaldrich.cn

Rapidly proliferating cancer cells require a constant and abundant supply of nucleotides for DNA replication and RNA synthesis. spandidos-publications.comsigmaaldrich.cn The PPP is the major metabolic pathway that provides ribose-5-phosphate (R5P), the essential precursor for the de novo synthesis of these nucleotides. spandidos-publications.comoaepublish.com Consequently, tumors often show upregulated production of R5P, which is directly correlated with increased rates of RNA and DNA synthesis. wikipedia.org

The increased flux through the PPP is driven by the overexpression or altered regulation of key PPP enzymes. spandidos-publications.com this compound isomerase A (RPIA), the same enzyme deficient in RPID, has been found to be significantly overexpressed in several cancers, including colorectal cancer and hepatocellular carcinoma (HCC), where it promotes tumorigenesis. nih.govmdpi.com In some cancers, RPIA has been shown to have non-canonical functions, such as activating signaling pathways like β-catenin, which further drives cell proliferation. nih.govmdpi.com This upregulation supports the biosynthetic capabilities of cancer cells and helps them manage oxidative stress, making the PPP and R5P production critical for cancer cell survival and proliferation. medtigo.comoup.com

Contribution to Nucleotide Demand and Redox Homeostasis in Oncogenesis

This compound (R5P), a key product of the pentose phosphate pathway (PPP), plays a central role in supporting the metabolic reprogramming that characterizes cancer cells. sigmaaldrich.cnontosight.ai This reprogramming allows tumor cells to meet the increased demand for macromolecules and maintain redox balance, both of which are critical for rapid proliferation and survival. frontiersin.org

Cancer cells exhibit an increased demand for nucleotides to support high rates of DNA replication and RNA synthesis. sigmaaldrich.cn R5P serves as the essential precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is the activated form of ribose used in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.gov The upregulation of the PPP, and consequently R5P production, is a common feature in many cancers, directly fueling the synthesis of the building blocks for nucleic acids. ontosight.aiwikipedia.org In rapidly dividing cancer cells, a significant portion of ribonucleotides can be derived from the non-oxidative branch of the PPP. nih.gov This is often achieved by increasing the expression of enzymes in this branch, such as transketolase (TKT) and a variant known as transketolase-like-1 (TKTL1), which is highly expressed in various cancers and correlates with poor prognosis. nih.gov

Beyond nucleotide synthesis, the PPP is crucial for maintaining redox homeostasis by producing NADPH. frontiersin.orgnih.gov NADPH is a critical reducing equivalent required for various anabolic processes and for the regeneration of reduced glutathione (B108866) (GSH), a major antioxidant that detoxifies reactive oxygen species (ROS). frontiersin.orgfrontiersin.org Cancer cells often experience increased oxidative stress due to their high metabolic rate and oncogenic signaling. nih.gov The oxidative branch of the PPP, which also produces R5P, is a primary source of NADPH, thus protecting cancer cells from oxidative damage. researchgate.net Upregulation of the PPP provides cancer cells with R5P for nucleotide biosynthesis and NADPH for maintaining redox balance and supporting biosynthesis. frontiersin.org The rate-limiting enzyme of the oxidative PPP, glucose-6-phosphate dehydrogenase (G6PD), is frequently overexpressed in cancer and its activity is crucial for shunting glucose into the PPP to control redox homeostasis. nih.gov

The interplay between the two branches of the PPP allows cancer cells to adapt to their metabolic needs. When the demand for nucleotides is high, the non-oxidative PPP can generate R5P from glycolytic intermediates. sigmaaldrich.cn Conversely, when the need for NADPH to counteract oxidative stress is paramount, the oxidative PPP is favored. karger.com This metabolic flexibility, orchestrated around the production and utilization of R5P and NADPH, is a hallmark of cancer metabolism and a key contributor to oncogenesis. karger.commdpi.com

Interaction with Tumor Microenvironment Elements

This compound and the pentose phosphate pathway (PPP) are not only integral to the intrinsic metabolism of cancer cells but also play a significant role in the complex interplay with the tumor microenvironment (TME). The TME, comprising various cell types like stromal cells and immune cells, as well as the extracellular matrix, co-evolves with the tumor and influences its growth, progression, and response to therapy. mdpi.com

Metabolic reprogramming in cancer cells, including the upregulation of the PPP, directly impacts the nutrient availability and metabolic state of the TME. mdpi.com Cancer cells, through mechanisms like the Warburg effect, consume large amounts of glucose, shunting it through glycolysis and the PPP. mdpi.com This high glucose uptake can create a glucose-deprived environment for other cells in the TME.

The metabolic byproducts of cancer cells also shape the TME. For instance, the lactate (B86563) produced through aerobic glycolysis can be utilized by other cells within the TME, creating a metabolic symbiosis. While not a direct product, the metabolic shift towards glycolysis and the PPP is intrinsically linked to this lactate production. mdpi.com

Furthermore, the PPP's role in producing NADPH is critical for managing oxidative stress, a common feature of the TME. nih.gov The redox state of both cancer cells and surrounding immune cells can influence immune responses. By maintaining their own redox balance, cancer cells can survive in the often-hostile TME and potentially modulate the function of immune cells.

Oncogenic signaling pathways within cancer cells can drive these metabolic interactions. For example, mutations in genes like KRAS can lead to the upregulation of enzymes in the non-oxidative PPP, such as this compound isomerase A (RPIA) and ribulose-5-phosphate-3-epimerase (RPE), to channel glycolytic intermediates towards the production of R5P for nucleotide synthesis. nih.gov This intrinsic reprogramming has extrinsic consequences on the shared metabolic landscape of the TME.

Involvement in Neurodegenerative Processes (e.g., Oxidative Stress)

The pentose phosphate pathway (PPP) and its key product, this compound, are increasingly implicated in the pathogenesis of neurodegenerative diseases, primarily through their role in managing oxidative stress. medtigo.comnih.gov Neurons are particularly susceptible to oxidative damage due to their high energy demands and metabolic activity. medtigo.com

A primary function of the PPP is the production of NADPH, which is essential for regenerating the antioxidant glutathione, a key defender against reactive oxygen species (ROS). nih.gov In neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, mitochondrial dysfunction and increased oxidative stress are common pathological features. medtigo.com A properly functioning PPP is therefore critical for neuronal survival by maintaining redox balance. medtigo.com

Studies in Drosophila have shown that reducing the expression of this compound isomerase (rpi), an enzyme in the non-oxidative PPP, leads to higher levels of NADPH, increased resistance to oxidative stress, and an extended lifespan. nih.gov Furthermore, neuron-specific knockdown of rpi can alleviate the neurotoxic effects of polyglutamine protein aggregation, a hallmark of diseases like Huntington's disease. nih.gov This suggests that modulating the PPP to enhance NADPH production could be a protective strategy against neurodegeneration.

Dysregulation of the PPP has been linked to several neurodegenerative disorders. numberanalytics.com For instance, an imbalance in poly(ADP-ribose) metabolism, which is connected to R5P through the synthesis of its precursor, has been associated with progressive neurodegeneration. pnas.org While the exact mechanisms are still being elucidated, it is clear that the PPP's capacity to supply NADPH for antioxidant defense and R5P for nucleotide synthesis and repair is vital for maintaining neuronal health. medtigo.comnih.gov A decline in PPP activity with age could contribute to the accumulation of oxidative damage in aging tissues, potentially promoting the onset of age-related neurodegenerative diseases. medtigo.com

Contribution to Metabolic Disorders (e.g., Gout via Purine Overproduction)

This compound is a central molecule in the metabolic disturbance that leads to gout, a painful form of inflammatory arthritis caused by the deposition of uric acid crystals in the joints. wikipedia.org The overproduction of uric acid in gout is often linked to an accelerated rate of purine nucleotide synthesis, a pathway for which R5P is a foundational substrate. orpha.net

The synthesis of purines begins with the conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by the enzyme PRPP synthetase. rrml.ro An increase in the intracellular concentration of R5P can drive the increased production of PRPP, which in turn accelerates the de novo synthesis of purine nucleotides. nih.gov The subsequent catabolism of these excess purines leads to the overproduction of uric acid. wikipedia.org

Several conditions can lead to an accumulation of R5P and subsequent purine overproduction. In glycogen (B147801) storage disease type I (GSD I), a deficiency in the enzyme glucose-6-phosphatase causes glucose-6-phosphate to be shunted into the pentose phosphate pathway, leading to an excess of R5P. droracle.aijiwaji.edu This surplus of R5P fuels the overproduction of purines and consequently uric acid, resulting in hyperuricemia and gout. droracle.aijiwaji.edu

Furthermore, superactivity of the enzyme PRPP synthetase, which can be caused by mutations in the PRPS1 gene, is a rare X-linked disorder that directly leads to the overproduction of PRPP from R5P. orpha.netnih.gov This results in accelerated purine synthesis and severe hyperuricemia, often manifesting as gout and uric acid kidney stones in affected individuals. orpha.netmedlineplus.govnih.gov The severity of the condition can range from a milder form with adult-onset gout to a severe form with childhood onset that includes neurological impairments. medlineplus.govnih.govorpha.net

These examples highlight the critical role of R5P availability in regulating the rate of purine synthesis. nih.gov When the mechanisms that control the flux of R5P into the purine synthesis pathway are disrupted, the resulting overproduction of uric acid can lead to the development of gout. wikipedia.org

Significance in Pathogenic Microorganism Virulence and Metabolism (e.g., Trypanosoma brucei, Toxoplasma gondii, Mycobacterium tuberculosis)

The pentose phosphate pathway (PPP), and by extension this compound (R5P), is crucial for the metabolism and virulence of various pathogenic microorganisms. As this pathway is vital for producing NADPH for redox balance and R5P for nucleotide synthesis, it represents a potential target for antimicrobial therapies. medtigo.coma-z.lu

Toxoplasma gondii , an obligate intracellular parasite, possesses a functional PPP distributed in its cytoplasm and nucleus. a-z.luplos.org This pathway is critical for providing NADPH to defend against oxidative stress and R5P for nucleotide synthesis. a-z.lu During infection, T. gondii manipulates the host cell's metabolism, leading to increased activity in the PPP of both the host and the parasite. biorxiv.org While some enzymes in the parasite's PPP are dispensable, others, like this compound isomerase (TgRPI), are vital for optimal growth. plos.org Depletion of TgRPI impairs the flux of glucose through central carbon pathways and disrupts the parasite's proteome, making it a potential therapeutic target. plos.org T. gondii also possesses a novel enzyme, sedoheptulose (B1238255) bisphosphatase, which provides an alternative route for R5P synthesis, underscoring the importance of this metabolite for the parasite. biorxiv.org

In Mycobacterium tuberculosis , the bacterium responsible for tuberculosis, the PPP is also of significant interest. While specific details on the direct role of R5P are part of the broader understanding of the bacterium's central carbon metabolism, the enzymes of the PPP are considered potential targets for drug development. The intricate metabolic network of M. tuberculosis allows it to survive within the host for long periods, and disrupting key metabolic nodes like the PPP could be a viable strategy to combat this persistent pathogen.

The differences in the PPP enzymes between these pathogens and their human hosts, such as the type B this compound isomerase in trypanosomes which is absent in humans, offer promising avenues for the development of selective inhibitors. medtigo.comnih.gov

Advanced Research Methodologies and Experimental Approaches

Structural Biology and Enzyme Mechanism Elucidation

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of proteins and their complexes with substrates, providing invaluable insights into enzyme mechanisms. In the study of Ribose-5-phosphate (R5P) metabolism, this methodology has been instrumental in elucidating the architectures of enzymes that bind to R5P. By analyzing the diffraction patterns of X-rays passing through protein crystals, researchers can generate detailed atomic-level models of the enzyme's active site and the interactions with its substrate.

For instance, the crystal structure of this compound isomerase B (RpiB) from various organisms has been resolved, revealing key features of its interaction with R5P. These studies have shown that RpiB, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, often exists as a dimer or tetramer. nih.gov The analysis of RpiB from the pathogenic fungus Coccidioides immitis has provided a detailed view of its substrate recognition mechanism. nih.gov Comparison of the active site with RpiB from other organisms highlights conserved and divergent residues involved in binding the phosphate moiety of R5P. nih.gov

Furthermore, crystallographic analysis of protein-ligand complexes allows for a static snapshot of the enzyme-substrate interaction, which is crucial for understanding the catalytic mechanism. frontiersin.org The crystallization of Ribonuclease T1 in complex with guanosine-3',5'-bisphosphate, a related compound, has demonstrated how the protein recognizes and binds to the ribose and phosphate groups, offering a model for how enzymes can interact with R5P. nih.gov These structural studies are not only fundamental for understanding the biological roles of these enzymes but also serve as a foundation for the design of specific inhibitors. nih.gov

Table 1: Examples of X-ray Crystallography Studies on R5P-related Enzymes

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| This compound isomerase B (RpiB) | Coccidioides immitis | 3S5P | 1.06 | Reveals a tetrameric structure and details of the substrate-binding site. nih.gov |

| This compound isomerase B (RpiB) | Trypanosoma cruzi | 3K8C | 1.40 | Provides insights into the active site of the parasitic enzyme. nih.gov |

Computational modeling and docking studies serve as powerful complementary tools to experimental techniques like X-ray crystallography for investigating protein-substrate interactions at a molecular level. These in silico approaches are particularly useful for predicting how a ligand, such as this compound, binds to its target enzyme and for understanding the dynamics of this interaction.

A notable application of these methods is the comparative structural modeling of this compound isomerase (R5PI) from different species, such as Leishmania major and Homo sapiens. nih.govresearchgate.net By constructing three-dimensional models of these enzymes, researchers can identify both conserved and distinct features of their active sites. nih.govresearchgate.net Docking studies, which computationally place the substrate (R5P) into the active site of the modeled enzyme, help in characterizing the specific amino acid residues involved in substrate binding and catalysis. nih.govresearchgate.net

These computational analyses can also be used to propose reaction mechanisms. For instance, based on docking simulations, distinct mechanisms for the isomerization of R5P to Ribulose-5-phosphate catalyzed by the human and parasitic enzymes have been suggested. nih.govresearchgate.net Such findings are crucial for drug discovery efforts, as they can guide the design of inhibitors that selectively target the parasitic enzyme over its human counterpart. nih.govresearchgate.net The process typically involves preparing the 3D structure of the protein, defining the binding site, and then using algorithms to find the optimal binding conformation of the ligand. mdpi.complos.org

Table 2: Key Applications of Computational Modeling in R5P Research

| Research Area | Methodology | Organism/Enzyme | Key Insights |

|---|---|---|---|

| Comparative Analysis | Structural Modeling, Docking | Leishmania major & Homo sapiens R5PI | Identification of distinct residues in the active sites, proposing different reaction mechanisms. nih.govresearchgate.net |

| Drug Target Identification | In silico comparative analysis | Leishmania major & Homo sapiens genomes | R5PI identified as a promising molecular target for leishmaniasis treatment. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the structure, dynamics, and metabolic fate of molecules in biological systems. nih.govnih.gov For tracking the metabolism of this compound, NMR is particularly powerful as it can monitor the flux of metabolites through pathways like the pentose phosphate pathway in real-time and within living cells. nih.govresearchgate.net

By using isotopically labeled precursors, such as ¹³C-labeled glucose, researchers can trace the incorporation of the label into R5P and its subsequent conversion to other metabolites. This allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism. frontiersin.org In-cell NMR techniques enable the observation of metabolites directly within their physiological environment, offering insights into metabolic pathways under near-native conditions. nih.gov

³¹P NMR spectroscopy is also highly relevant for studying R5P, as it allows for the direct detection of phosphorus-containing metabolites, including sugar phosphates. frontiersin.org This can be used to monitor the levels of R5P and other phosphorylated intermediates in response to various stimuli or genetic modifications. While NMR is generally less sensitive than mass spectrometry, its ability to provide detailed structural and quantitative information without destroying the sample makes it an invaluable tool for metabolic research. nih.gov

Table 3: NMR Techniques for Studying R5P Metabolism

| NMR Technique | Application | Information Obtained |

|---|---|---|

| In-cell NMR | Real-time tracking of metabolites in living cells. nih.gov | Dynamic changes in R5P levels and flux through metabolic pathways. |

| ¹³C NMR with isotopic labeling | Tracing the metabolic fate of carbon atoms. frontiersin.org | Elucidation of metabolic pathways involving R5P and quantification of metabolic flux. |

Genetic Engineering and Gene Editing Techniques

Gene deletion and knockdown strategies are fundamental to understanding the function of specific genes and the enzymes they encode in metabolic pathways involving this compound. These techniques allow for the targeted reduction or complete elimination of a gene's expression, enabling researchers to study the resulting phenotypic effects.

Short hairpin RNA (shRNA) is a tool for gene knockdown, where a small RNA molecule is introduced into cells to trigger the degradation of a specific messenger RNA (mRNA), thereby reducing the synthesis of the corresponding protein. idtdna.com This method provides a temporary and often incomplete reduction in gene expression. idtdna.com For example, knocking down the gene for this compound isomerase A (RPIA) could help elucidate its specific role in nucleotide biosynthesis and redox balance.

CRISPR/Cas9 is a more powerful gene-editing tool that can be used for complete and permanent gene deletion (knockout). idtdna.com This system uses a guide RNA to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's repair mechanisms can then be exploited to introduce mutations that disable the gene. The targeted deletion of genes encoding enzymes in the pentose phosphate pathway can reveal their essentiality and their impact on cellular processes that depend on R5P. While specific examples directly targeting R5P-metabolizing enzymes are context-dependent in the literature, the principles of these techniques are broadly applicable. For instance, a study on the immune response to RNA demonstrated that the protein kinase R (PKR) can limit R5P production, and the knockout of the gene for PKR (Eif2ak2) was used to study this effect. nih.gov

Table 4: Comparison of Gene Deletion and Knockdown Techniques

| Technique | Mechanism | Outcome | Permanence |

|---|---|---|---|

| shRNA | RNA interference leading to mRNA degradation. idtdna.com | Gene knockdown (reduced expression). idtdna.com | Temporary. idtdna.com |

Overexpression and site-directed mutagenesis are essential techniques for the detailed biochemical characterization of enzymes involved in this compound metabolism. Overexpression involves producing large quantities of a specific enzyme, often in a heterologous host like E. coli, which facilitates its purification and subsequent study. researchgate.netuu.senih.gov

Once an enzyme is overexpressed and purified, its kinetic properties, such as Michaelis constant (Km) and catalytic rate (kcat), can be determined. Site-directed mutagenesis is then employed to systematically alter the amino acid sequence of the enzyme. By replacing specific amino acids, particularly those in the active site, researchers can probe their roles in substrate binding and catalysis.

For example, studies on this compound isomerase (RPI) from spinach involved cloning the corresponding cDNA into an E. coli expression system. uu.senih.gov The purified recombinant enzyme was then subjected to site-directed mutagenesis to investigate the function of conserved charged amino acid residues. uu.senih.gov Mutating specific aspartate and lysine (B10760008) residues resulted in a significant decrease in the catalytic efficiency of the enzyme, indicating their crucial role in the catalytic mechanism. nih.gov Similarly, mutational analysis of RpiB from Leishmania donovani identified several residues indispensable for its enzymatic activity. researchgate.net These approaches provide a detailed understanding of the structure-function relationship of enzymes that utilize this compound.

Metabolomics and Flux Analysis

Metabolomics and flux analysis provide a dynamic view of cellular processes by measuring the rates of metabolic reactions and the concentrations of metabolites.

Stable isotope tracing is a powerful technique to track the flow of atoms through metabolic pathways. By supplying cells with a substrate labeled with a stable isotope, such as ¹³C-glucose, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites like R5P.

One common tracer, [1,2-¹³C₂]glucose, allows for the distinction between the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP). nih.gov Metabolism of this tracer through the oxidative PPP results in the loss of the C1 carbon, producing singly labeled (M+1) R5P. nih.gov Conversely, the non-oxidative PPP can generate doubly labeled (M+2) R5P. nih.gov The ratio of these labeled species provides insight into the relative activity of each branch. nih.gov

This method has been used extensively to estimate the flux of the PPP relative to glycolysis by monitoring the ¹³C distribution in lactate (B86563). nih.govresearchgate.net For example, while glycolysis of [1,2-¹³C₂]glucose produces [2,3-¹³C₂]lactate, the PPP flux generates [3-¹³C₁]lactate. nih.gov Another novel tracer, [2,3-¹³C₂]glucose, offers a more specific assessment, where [1,2-¹³C₂]lactate arises from glycolysis and [2,3-¹³C₂]lactate is produced exclusively through the PPP. nih.gov

Research Findings from Stable Isotope Tracing:

| Tracer | Model System | Key Finding | Citation |

| [1,2-¹³C₂]glucose | Tumor Cell Line | Provided the most precise flux estimates for glycolysis and the pentose phosphate pathway. | researchgate.net |

| [1,2-¹³C₂]glucose | Adherent Cerebellar Neurons | 52% of glucose was metabolized by glycolysis, while 19% went through the pentose cycle for hexose phosphate recycling, and 29% was used in the oxidative PPP for nucleotide synthesis. | nih.gov |

| [U-¹³C]glucose & [1,2-¹³C]glucose | Human Granulocytes | Phagocytic stimulation reversed the net flux of the non-oxidative PPP from R5P biosynthesis towards glycolysis, coupled with an upregulation of the oxidative PPP. | biorxiv.org |

| ¹³C₆-glucose | Human Pluripotent Stem Cells | Carbon flux from glucose through the PPP to produce R5P for nucleotide sugar synthesis is faster compared to primary fibroblasts. | nih.gov |

These studies demonstrate the power of ¹³C metabolic flux analysis (MFA) to quantitatively characterize cellular metabolism and understand how pathways involving R5P adapt to different physiological or pathological states. researchgate.net

Quantitative metabolite profiling involves the precise measurement of the concentrations of metabolites in biological samples. For polar compounds like R5P, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used and powerful analytical technique. creative-proteomics.comnih.gov This method offers high sensitivity and specificity, enabling the detection of metabolites at picomolar to nanomolar concentrations. creative-proteomics.com

The process typically involves quenching metabolism rapidly, often with liquid nitrogen, to halt enzymatic reactions and preserve the in vivo state of the metabolites. creative-proteomics.com This is followed by extraction using cold solvents. creative-proteomics.com The extracted metabolites are then separated by liquid chromatography and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions, allowing for precise identification and quantification. creative-proteomics.comnih.gov

Table of R5P Analysis Techniques:

| Technique | Principle | Advantages | Limitations |

| LC-MS/MS | Separates metabolites by chromatography, followed by mass-based detection and fragmentation for structural identification. nih.gov | High sensitivity, high specificity, suitable for complex mixtures, and compatible with isotopic labeling. creative-proteomics.com | Complex data analysis, potential for ion suppression, and variable ionization efficiency. creative-proteomics.com |

| GC-MS | Separates volatile derivatives of metabolites by gas chromatography before mass-based detection. | High chromatographic resolution and established libraries for identification. | Requires chemical derivatization, which can be complex and introduce variability. escholarship.org |

| NMR Spectroscopy | Detects metabolites based on the magnetic properties of atomic nuclei, providing detailed structural information without destroying the sample. creative-proteomics.com | Non-destructive, provides structural information, and is excellent for non-targeted analysis and flux analysis with ¹³C-labeled substrates. creative-proteomics.com | Lower sensitivity compared to MS, and complex spectra requiring sophisticated analysis. creative-proteomics.comescholarship.org |

Studies have shown that imbalances in R5P levels are linked to various diseases. For example, many cancers exhibit upregulated production of R5P to meet the high demand for RNA and DNA synthesis. wikipedia.org Conversely, Ribose 5-phosphate isomerase deficiency, a rare genetic disorder, is associated with an imbalance of R5P. wikipedia.org

Systems Biology Approaches in Understanding Metabolic Networks

Systems biology integrates experimental data with computational modeling to understand the behavior of complex biological systems as a whole. In the context of R5P, this involves constructing mathematical models of metabolic networks to simulate and predict how changes in one part of the network affect others. ebi.ac.uknih.gov

These models incorporate stoichiometric information of reactions, enzyme kinetics, and regulatory interactions. nih.govebi.ac.uk Flux Balance Analysis (FBA) is one such computational method used to predict metabolic flux distributions throughout a network under specific conditions, helping to identify essential pathways and metabolic chokepoints. frontiersin.org

By combining metabolomics and ¹³C-fluxomics data with kinetic modeling, researchers can investigate the regulatory logic of metabolic pathways. nih.gov For instance, a kinetic model of the PPP in human fibroblast cells under oxidative stress revealed a coordinated strategy: the upregulation of glucose-6-phosphate dehydrogenase (G6PD) activity is coupled with the inhibition of key glycolytic enzymes. nih.gov This functional interplay allows for the efficient rerouting of carbon flux into the PPP to generate NADPH for antioxidant defense. nih.gov Such models can simulate the dynamic behavior of the PPP and predict how metabolite concentrations and fluxes change in response to perturbations, such as a glucose pulse or oxidative stress. ebi.ac.uk

In Vitro and Ex Vivo Experimental Models for Pathway Investigation

In vitro and ex vivo models are indispensable for studying the metabolism of R5P in a controlled environment.

In Vitro Models: These include experiments using purified enzymes, cell extracts, and cultured cell lines. Cancer cell lines are frequently used to study the PPP due to the pathway's heightened importance in proliferating cells. researchgate.netnih.gov For example, studies using lung cancer cell lines have shown that suppressing the enzyme this compound isomerase A (RPIA), which converts ribulose-5-phosphate to R5P, can diminish cell proliferation and induce cell death pathways like apoptosis and autophagy. nih.govmdpi.com

Ex Vivo Models: These models use tissue explants or primary cells, which more closely represent the physiological state of the tissue. For instance, ex vivo tracer experiments with [1,2-¹³C]glucose in isolated immune cells (granulocytes) have been used to determine metabolic mechanisms within glucose metabolism. biorxiv.org